
3,4-Thiophenediamine,tetrahydro-,1,1-dioxide,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is an organic compound with the molecular formula C4H10N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two amino groups and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) typically involves the reduction of thiophene derivatives followed by the introduction of amino groups. One common method involves the reduction of 3,4-dinitrothiophene to 3,4-diaminothiophene, which is then subjected to oxidation to form the sulfone group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Compounds with substituted amino groups.
Aplicaciones Científicas De Investigación
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with active sites of proteins. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminothiophene: Lacks the sulfone group, making it less reactive in certain redox reactions.
Thiophene-2,5-diamine: Different substitution pattern on the thiophene ring, leading to different chemical properties.
Tetrahydrothiophene-1,1-dioxide: Lacks the amino groups, limiting its use in substitution reactions.
Uniqueness
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is unique due to the presence of both amino and sulfone groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H10N2O2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
(3R,4S)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
Clave InChI |
SHSRKYMXSFBHOU-ZXZARUISSA-N |
SMILES isomérico |
C1[C@H]([C@H](CS1(=O)=O)N)N |
SMILES canónico |
C1C(C(CS1(=O)=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
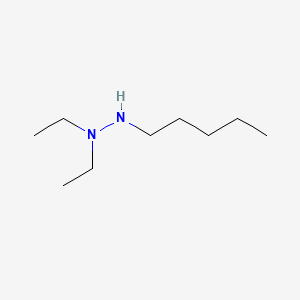
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
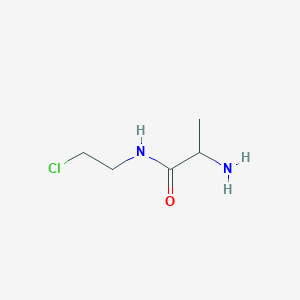
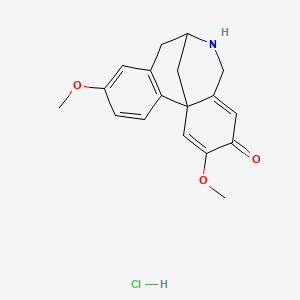
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
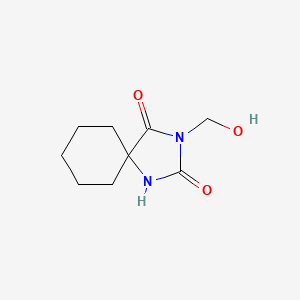

![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
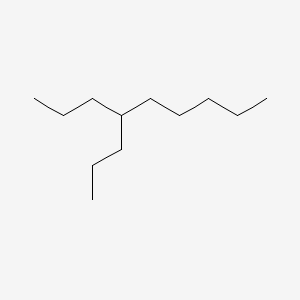
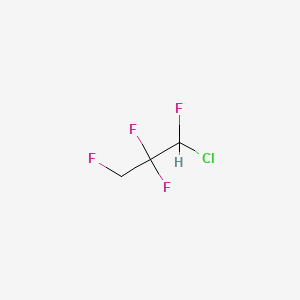

![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
